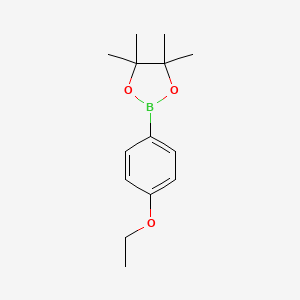

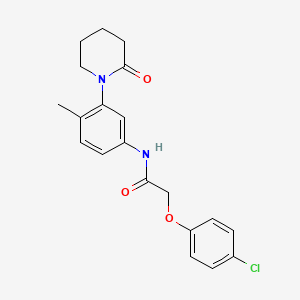

![molecular formula C10H22ClNO2 B2719864 3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride CAS No. 2375258-73-2](/img/structure/B2719864.png)

3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride is a chemical compound with the CAS Number: 2375258-73-2 . It has a molecular weight of 223.74 . The IUPAC name for this compound is 3-((3,3-dimethylbutyl)(methyl)amino)propanoic acid hydrochloride .

Molecular Structure Analysis

The InChI code for 3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride is 1S/C10H21NO2.ClH/c1-10(2,3)6-8-11(4)7-5-9(12)13;/h5-8H2,1-4H3,(H,12,13);1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature for this compound is at room temperature .Aplicaciones Científicas De Investigación

Molecular Recognition

- Study 1: An investigation into self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer, which can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, transferring them from aqueous to organic solutions (Sawada et al., 2000).

Intermolecular Hydrogen Bonding

- Study 2: Research on 2,2-dimethylbutynoic acid with a pyridone terminus, demonstrating intermolecular hydrogen bonding between the amide and carboxylic acid group (Wash et al., 1997).

Chemical Synthesis and Blocking

- Study 3: Exploration of reversible blocking of amino groups using derivatives like maleic anhydride and its effects on molecules such as arginine (Dixon & Perham, 1968).

- Study 4: Synthesis of N-Substituted-β-amino Acid Derivatives containing various moieties, showing good antimicrobial activity against various microbes (Mickevičienė et al., 2015).

Structural Studies

- Study 5: Isolation and structural elucidation of new amino acids from bottromycin A, including detailed characterization of compounds like L-2-amino-3, 3-dimethylbutyric acid (Nakamura et al., 1965).

Synthesis of Derivatives and Functionalization

- Study 6: Synthesis of Prenylated Tyrosine Derivatives with significant biological activities (Venkateswarlu et al., 2006).

- Study 7: Development of a synthesis method for 2-amino-1-hydroxyethylene-1,1-bisphosphonic acid and its derivatives (Griffiths et al., 1997).

- Study 8: Research on ortho-functionalization of substituted toluenes through olefination of N,N-dimethylbenzylamines (Cai et al., 2007).

Ionic Liquids and Polymorphism

- Study 9: Synthesis of hydroxyl and sulfonyl dual-functionalized zwitterionic salts and ionic liquids (Zhu et al., 2007).

- Study 10: Spectroscopic and diffractometric study of polymorphism in a pharmaceutical compound (Vogt et al., 2013).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propiedades

IUPAC Name |

3-[3,3-dimethylbutyl(methyl)amino]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-10(2,3)6-8-11(4)7-5-9(12)13;/h5-8H2,1-4H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFHZQMYNQDVBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCN(C)CCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2719783.png)

![3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile](/img/structure/B2719790.png)

![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide](/img/structure/B2719792.png)

![N-(2,3-dimethoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2719793.png)

![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2719801.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2719804.png)